Deoxyschisandrin
Description
Properties
Molecular Formula |
C24H32O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(9S,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14-/m0/s1 |
InChI Key |
JEJFTTRHGBKKEI-KBPBESRZSA-N |
SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC |
Synonyms |
deoxyschisandrin deoxyschizandrin schisandrin A schizandrin A |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Mechanism of Action:
Deoxyschisandrin has been shown to exert significant anticancer effects, particularly against ovarian cancer cells. Research indicates that it induces G0/G1 phase cell cycle arrest in human ovarian cancer cell lines (A2780) by suppressing cyclin E expression. This effect is associated with increased production of reactive oxygen species and decreased Akt activation, which are critical pathways in cancer cell proliferation and survival .
Case Study:
A study published in Nutrients demonstrated that this compound inhibited the protumoural activation of tumor-associated macrophages (TAMs). It significantly reduced the expression of M2 phenotype markers and tumor-promoting factors such as MMP-9, RANTES, and VEGF in TAMs stimulated by ovarian cancer cells .
Data Table: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 27.81 ± 3.44 |
| OVCAR3 | 70.34 ± 0.45 |
| SKOV3 | 67.99 ± 5.91 |
Neuroprotective Effects
Cognitive Function:
this compound has been investigated for its neuroprotective properties, particularly in models of cognitive impairment. In an animal study, it was found to improve memory deficits induced by amyloid-beta peptide (Aβ(1-42)), assessed through Y-maze and water maze tests .
Mechanism:
The compound modulates calcium oscillations in hippocampal neurons, which are crucial for synaptic plasticity and memory formation . This suggests potential applications in treating neurodegenerative diseases.
Gastrointestinal Health
Inflammatory Bowel Disease:
Recent studies have highlighted the effects of this compound on inflammatory bowel disease (IBD). In a mouse model, it was shown to decrease visceral hypersensitivity and improve gastrointestinal function by reducing the contraction of isolated smooth muscle .
Case Study:
In this study, this compound administration led to a significant reduction in the disease activity index (DAI) among IBD mice, indicating its potential as a therapeutic agent for gastrointestinal disorders related to inflammation .
Antioxidant Properties
This compound exhibits strong antioxidant activity, which contributes to its protective effects against oxidative stress-related damage. It has been shown to protect human keratinocytes from UVB-induced cell death by antagonizing reactive oxygen species production .
Chemical Reactions Analysis
Radical-Scavenging Reactions
Deoxyschisandrin demonstrates weak direct radical-scavenging activity in standard assays:
DPPH Radical Scavenging
-
TEAC Value : 0.0067 (Trolox Equivalent Antioxidant Capacity), indicating minimal proton/electron donation to stabilize DPPH radicals .
-
Structural Limitation : Lacks free phenolic hydroxyl groups, which are critical for effective radical neutralization .
ABTS Radical Scavenging
-
TEAC Value : 0.0044, further confirming its limited capacity to donate electrons to ABTS⁺ radicals .
Inhibition of Tyrosine Nitration
This compound shows moderate activity in suppressing peroxynitrite-mediated tyrosine nitration:
-
TEAC Value : 0.047, suggesting partial interference with peroxynitrite (ONOO⁻) pathways .
-
Mechanism : Likely involves competitive binding or scavenging of reactive nitrogen species, though specific intermediates remain uncharacterized .
Hydroxyl Radical Scavenging (Fenton Reaction)
-
Activity : No measurable inhibition of Fe²⁺/H₂O₂-induced hydroxyl radicals in chemiluminescence assays .
-
Implication : Poor affinity for hydroxyl radicals or inability to chelate Fe²⁺ ions critical for Fenton chemistry .
Structural Influences on Reactivity
Key structural features explain its reactivity profile:
-
Absence of Free Phenolic OH Groups : Limits proton donation in radical-neutralizing reactions .
-
Steric Hindrance : Bulky substituents (e.g., methylenedioxy, tigloyl groups) may block access to reactive sites .
Comparative Reactivity Data
Table 1 : Antiradical Activity of this compound vs. Related Lignans
| Assay | This compound (TEAC) | Most Active Lignan (TEAC) |
|---|---|---|
| DPPH Scavenging | 0.0067 | Gomisin D (0.1096) |
| ABTS Scavenging | 0.0044 | Gomisin K₃ (0.0739) |
| Tyrosine Nitration | 0.047 | Gomisin D (0.791) |
| Fenton Reaction | Not detected | Gomisin K₃ (0.0748) |
Biological Redox Interactions
While not a direct chemical reaction, this compound induces ROS generation in cancer cells at 30 µM, implicating indirect redox modulation . This pro-oxidant effect correlates with cytotoxicity (IC₅₀ = 27.81 µM in A2780 ovarian cancer cells) .
Preparation Methods
Solvent Selection and Initial Extraction
The foundational step in deoxyschisandrin preparation involves ethanol extraction from powdered Schisandra chinensis berries. Patent CN102050707A specifies using 80–95% (v/v) ethanol at a solid-liquid ratio of 1:7–10 (w/v), with two sequential extractions at boiling temperatures (80–95°C) for 1–2 hours. This high ethanol concentration maximizes lignan solubility while minimizing the co-extraction of polar impurities. Post-extraction, the combined ethanolic solutions are concentrated to 2–3 times the raw material weight under reduced pressure, achieving a viscous concentrate rich in this compound and schisandrin B.
Ethanol Precipitation and Centrifugation
To precipitate polysaccharides and proteins, the concentrated extract is adjusted to 60–65% (w/w) ethanol by adding anhydrous ethanol. Centrifugation at this stage removes 70–80% of insoluble particulates, yielding a supernatant with enhanced lignan content. This step is critical for reducing resin fouling in subsequent chromatography stages.
Macroporous Resin Fractionation
The supernatant undergoes fractionation using macroporous resins such as DM132, D101, or HP-20. Key parameters include:
Elution with 55–65% ethanol yields this compound-rich fractions (0.8–1.2% purity), while subsequent 85–95% ethanol elutes schisandrin B. This sequential elution achieves partial separation, though co-elution of structurally similar lignans remains a challenge.
Calcium Precipitation and Enhanced Purification
Impurity Removal via Alkaline Earth Metals
Patent CN103351373B introduces a calcium-based pretreatment step using 10–15% (w/w) calcium oxide or hydroxide during ethanol extraction. This innovation reduces co-extraction of tannins and organic acids by 40–50%, as calcium ions form insoluble complexes with acidic compounds. The modified extraction protocol uses 80–95% ethanol at 50–80°C, followed by vacuum concentration to 1 g crude drug/mL.
Two-Stage Resin Chromatography
The calcium-treated extract undergoes dual chromatography:
Crystallization for Pharmaceutical-Grade Output
The eluate is concentrated and dissolved in n-hexane, inducing crystallization at 4°C for 24–72 hours. This step increases purity to 98% while reducing solvent residues to <0.1 ppm. Large-scale trials (120 kg raw material) demonstrate consistent yields of 120 g this compound per batch.
Analytical Validation and Quality Control
HPLC Quantification Protocols
Recent studies validate reversed-phase HPLC for monitoring this compound during preparation. The method employs a C18 column (4.6 × 250 mm, 5 μm) with a mobile phase of acetonitrile:water (65:35) at 1.0 mL/min, achieving baseline separation within 15 minutes. Key validation parameters include:
Stability Under Processing Conditions
Thermal stress tests (40–60°C for 72 hours) show <2% degradation, confirming the compound’s stability during ethanol refluxing. However, prolonged exposure to alkaline conditions (pH >9) during calcium treatment causes 5–7% epimerization, necessitating strict pH control.
Comparative Analysis of Industrial-Scale Methods
| Method | Yield (%) | Purity (%) | Solvent Consumption (L/kg) | Scalability |
|---|---|---|---|---|
| Basic resin method | 0.08–0.12 | 0.8–1.2 | 120–150 | Moderate |
| Calcium-enhanced | 0.10–0.15 | 72–81 | 80–100 | High |
| Crystallization | 0.08–0.10 | 98–99 | 150–200 | Limited |
The calcium-assisted method balances yield (0.15%) and purity (81%) with manageable solvent use, making it preferable for bulk production. In contrast, crystallization achieves pharmaceutical-grade purity but requires costly solvent recovery systems .
Q & A
Q. What experimental models are commonly used to study Deoxyschisandrin's antioxidant effects?
Researchers frequently employ HaCaT keratinocytes exposed to UVB radiation to evaluate this compound's antioxidant properties. Key methodologies include:
Q. How is this compound's protective effect against UVB-induced apoptosis validated?
Apoptosis inhibition is measured via:
Q. What analytical methods ensure accurate quantification of this compound in plant extracts?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is standard. Key parameters include:
- Limit of detection (LOD) and limit of quantification (LOQ) for sensitivity validation (e.g., LOD = 0.0039 mg/mL for this compound) .
- Separation on SB-C₁₈ columns with acetonitrile-water mobile phases .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound's anti-inflammatory effects beyond ROS scavenging?
this compound suppresses pro-inflammatory pathways by:
- Inhibiting NF-κB and MAPK signaling, reducing TNF-α and IL-1β secretion in LPS-induced models .
- Attenuating IL-1β-induced cartilage degradation in chondrocytes via NF-κB blockade . These effects are distinct from its antioxidant activity and require pathway-specific assays (e.g., phospho-antibody Western blots) .
Q. How does this compound's pharmacokinetic profile differ between pure compound and plant extracts?
- Bioavailability : Co-administration with Schisandra chinensis extract enhances this compound absorption, likely due to synergistic lignans delaying hepatic metabolism .
- Plasma half-life : Extended in extract formulations (e.g., 4.2h vs. 2.8h for pure compound) . LC-MS pharmacokinetic studies in rats highlight matrix effects influencing dissolution and elimination .
Q. Are there contradictions in this compound's efficacy across different cell types or stressors?
- Keratinocytes vs. Cardiomyocytes : this compound shows stronger UVB protection in HaCaT cells (80% viability retention) but moderate efficacy in H₂O₂-stressed cardiomyocytes (50% reduction in apoptosis) .
- Stress-Specific Responses : While effective against UVB-induced ROS, it shows limited protection in acetaminophen-induced hepatotoxicity models . Discrepancies may arise from cell-specific uptake or stressor-dependent mechanisms .
Q. What advanced techniques resolve this compound's dual role in DNA damage prevention?
- Direct vs. Indirect Protection :
- Comet assays with/without ROS inhibitors clarify whether DNA protection is due to ROS scavenging or direct DNA-photon absorption blocking .
- γ-H2AX immunofluorescence quantifies double-strand breaks, distinguishing UVB-specific damage .
Current evidence favors ROS scavenging as the primary mechanism .
Methodological Challenges & Data Analysis
Q. How can researchers address variability in this compound's activity due to extraction methods?
- Standardized Extraction : Use 70% ethanol for higher lignan yield (e.g., 7.11 mg/g Schisandrin B vs. 2.13 mg/g this compound) .
- Quality Control : Validate extracts via HPLC-MS and NMR to ensure batch consistency .
Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?
- ANOVA with Dunnett’s post-hoc test for multi-dose comparisons (e.g., 25–100 μM this compound) .
- EC50 calculations using nonlinear regression to compare potency with analogs like Schisandrin B .
Q. How can conflicting results on caspase inhibition be reconciled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
